tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound used in the pharmaceutical industry. It has been developed in R&D and is used in the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole and used simple reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C11H21NO3 . The structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved several steps, including formylation, reduction, protection, and olefination .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is utilized as a key intermediate in the synthesis of various biologically active compounds, including crizotinib, a medication used for the treatment of certain types of lung cancer. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structures confirmed by MS and 1H NMR spectrum techniques, achieving a total yield of 49.9% (Kong et al., 2016).
Building Block for Derivative Synthesis
The compound serves as an excellent precursor for the synthesis of various enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common 4,6-dioxopiperidinecarboxylate precursor. This showcases its versatility in synthesizing compounds with potential applications in medicinal chemistry and drug development (Marin et al., 2004).
Novel Scaffold for Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate highlights the use of this compound in creating new scaffolds for substituted piperidines. This process involves regioselective ring-opening and serves as a foundation for preparing diverse substituted piperidines through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).
Key Intermediate for Vandetanib
The compound also acts as a crucial intermediate for the synthesis of Vandetanib, a medication used to treat certain types of cancer. The synthesis pathway involves acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol, highlighting its importance in the pharmaceutical industry (Wang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that has been used in the synthesis of various pharmaceuticals Similar compounds have been used in the development of targeted protein degradation via the protac (proteolysis targeting chimeras) approach .
Mode of Action
It is known that similar compounds can act as linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . This pathway plays a significant role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been improved significantly .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result would be the degradation of the target protein, potentially leading to therapeutic effects depending on the role of the target protein .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKEHPKDIJIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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